REACTION_CXSMILES
|
B.[CH2:2]=[C:3]1[CH2:9][O:8][CH2:7][CH2:6][N:5]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:4]1.[OH-:17].[Na+].OO>C1COCC1.CCCCCC>[OH:17][CH2:2][CH:3]1[CH2:9][O:8][CH2:7][CH2:6][N:5]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH2:4]1 |f:2.3|
|
Name
|
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
C=C1CN(CCOC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
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Control Type
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UNSPECIFIED
|
Setpoint
|
25 °C
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Type
|
CUSTOM
|
Details
|
under stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling on an ice bath to
|
Type
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STIRRING
|
Details
|
stirred at this temperature for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was cooled to 0-10° C.
|
Type
|
STIRRING
|
Details
|
The obtained homogenous mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
The organic layer was decanted from the precipitate, which
|
Type
|
WASH
|
Details
|
was washed with DCM
|
Type
|
CUSTOM
|
Details
|
The organic layers were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified rapidly (due to instability of the product on silica gel) by chromatography (carbon tetrachloride/chloroform/isopropanol 100:0:0→0:100:0→0:90:10) on silica gel (1.2 kg; 63-100 μm)
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1CN(CCOC1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |